2-((5-Bromobenzofuran-6-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a bromobenzofuran moiety attached to an acetic acid group, making it a unique compound with specific properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid typically involves the reaction of 5-bromobenzofuran with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the chloroacetic acid replaces the bromine atom on the benzofuran ring . The reaction conditions usually require heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzofuran derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzofuran derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetic acid group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromobenzofuran: A precursor to 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid with similar structural features.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group.
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid: A structurally similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
This compound is unique due to its specific combination of the bromobenzofuran moiety and the acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H7BrO4 |
---|---|
Molekulargewicht |
271.06 g/mol |
IUPAC-Name |
2-[(5-bromo-1-benzofuran-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H7BrO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
YQTDTBNYQFONNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC(=C(C=C21)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.